3-Iodo-2-methoxy-4-methylpyridine
Description
3-Iodo-2-methoxy-4-methylpyridine is a substituted pyridine derivative with the molecular formula C₇H₈INO and a molecular weight of 249.05 g/mol. The compound features a pyridine ring substituted with iodine at position 3, a methoxy group (-OCH₃) at position 2, and a methyl group (-CH₃) at position 4. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The iodine atom at position 3 positions it as a candidate for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Ullmann couplings .
Properties
IUPAC Name |
3-iodo-2-methoxy-4-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO/c1-5-3-4-9-7(10-2)6(5)8/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPXSPKJNSKBGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)OC)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701300167 | |
| Record name | 3-Iodo-2-methoxy-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701300167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227515-15-2 | |
| Record name | 3-Iodo-2-methoxy-4-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227515-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-2-methoxy-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701300167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-methoxy-4-methylpyridine can be achieved through various synthetic routes. One common method involves the iodination of 2-methoxy-4-methylpyridine using iodine and a suitable oxidizing agent . The reaction typically occurs under mild conditions and can be carried out in solvents such as acetic acid or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-2-methoxy-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce the pyridine ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents such as Grignard reagents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products Formed:
Substitution Reactions: Products include azido, cyano, and organometallic derivatives.
Oxidation Reactions: Products include aldehydes, ketones, and carboxylic acids.
Reduction Reactions: Products include deiodinated pyridine derivatives and reduced pyridine rings.
Scientific Research Applications
Chemistry: 3-Iodo-2-methoxy-4-methylpyridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the construction of more complex molecules .
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and interactions with biological macromolecules. It can also be used in the development of diagnostic tools and assays .
Medicine: Its derivatives may exhibit pharmacological activities such as antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of dyes, pigments, and polymers .
Mechanism of Action
The mechanism of action of 3-Iodo-2-methoxy-4-methylpyridine involves its interaction with specific molecular targets and pathways. The iodine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophiles . Additionally, the methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
3-Iodo-4-methoxypyridine
- Molecular Formula: C₆H₆INO
- Molecular Weight : 235.02 g/mol
- Substituents : Iodine (position 3), methoxy (position 4).
- Key Differences : Lacks the methyl group at position 4, reducing steric hindrance. This compound is priced at $400/g (1 g quantity), suggesting its niche use in specialized syntheses .
3-Iodo-2-methoxy-5-methylpyridine
- Molecular Formula: C₇H₈INO
- Molecular Weight : 249.05 g/mol
- Substituents : Iodine (position 3), methoxy (position 2), methyl (position 5).
- Key Differences : The methyl group at position 5 alters steric and electronic effects compared to the 4-methyl analog. This positional shift may influence regioselectivity in substitution reactions .
4-Iodo-2-methoxy-6-methylpyridine
- Molecular Formula: C₇H₈INO
- Molecular Weight : 249.05 g/mol
- Substituents : Iodine (position 4), methoxy (position 2), methyl (position 6).
- Its CAS number is 1227602-59-6, and it is marketed as a pharmaceutical intermediate .
Functional Group Variants
4-Iodo-2-isopropoxy-3-methylpyridine
- Molecular Formula: C₉H₁₂INO
- Molecular Weight : 277.1 g/mol
- Substituents : Iodine (position 4), isopropoxy (position 2), methyl (position 3).
- This compound’s higher molecular weight may also affect solubility in polar solvents .
N-(3-Iodo-2-pyridyl)pivalamide
- Molecular Formula : C₁₀H₁₃IN₂O₂
- Molecular Weight : 304.13 g/mol
- Substituents : Iodine (position 3), pivalamide (position 2).
- Key Differences : The pivalamide group introduces a strong electron-withdrawing effect, which could stabilize negative charge buildup during reactions. This compound’s higher molecular weight and complex structure may limit its use in large-scale syntheses .
Halogen-Substituted Analogs
2-Chloro-4-iodo-3-methylpyridine
- Molecular Formula : C₆H₅ClIN
- Molecular Weight : 243.47 g/mol
- Substituents : Chlorine (position 2), iodine (position 4), methyl (position 3).
- Key Differences : The presence of chlorine enhances electrophilicity at position 2, while iodine at position 4 offers a distinct site for cross-coupling. This compound’s dual halogenation makes it versatile for sequential functionalization .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | CAS Number | Price (per g) |
|---|---|---|---|---|---|
| 3-Iodo-2-methoxy-4-methylpyridine | C₇H₈INO | 249.05 | 3-I, 2-OCH₃, 4-CH₃ | Not Provided | Not Listed |
| 3-Iodo-4-methoxypyridine | C₆H₆INO | 235.02 | 3-I, 4-OCH₃ | 89640-55-1 | $400 |
| 3-Iodo-2-methoxy-5-methylpyridine | C₇H₈INO | 249.05 | 3-I, 2-OCH₃, 5-CH₃ | Not Provided | Not Listed |
| 4-Iodo-2-methoxy-6-methylpyridine | C₇H₈INO | 249.05 | 4-I, 2-OCH₃, 6-CH₃ | 1227602-59-6 | Not Listed |
| 4-Iodo-2-isopropoxy-3-methylpyridine | C₉H₁₂INO | 277.1 | 4-I, 2-OCH(CH₃)₂, 3-CH₃ | 2101928-85-0 | Not Listed |
Biological Activity
3-Iodo-2-methoxy-4-methylpyridine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article aims to provide a detailed overview of its biological properties, synthesis methods, and potential applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C₇H₈INO
- Molecular Weight : Approximately 249.05 g/mol
- Structure : The compound features a pyridine ring with an iodine atom at the 3-position, a methoxy group at the 2-position, and a methyl group at the 4-position. This unique arrangement contributes significantly to its biological reactivity and activity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
-
Antimicrobial Properties :
- Studies have shown that the compound possesses significant antimicrobial effects against various bacterial strains. Its efficacy is attributed to the presence of the iodine atom, which enhances its interaction with microbial cell membranes.
-
Anticancer Potential :
- Preliminary investigations suggest that this compound may exhibit anticancer properties. It has been reported to induce apoptosis in certain cancer cell lines, although the specific mechanisms remain to be fully elucidated.
-
Enzyme Interaction :
- The compound has been studied for its ability to interact with specific enzymes, potentially altering their activity. This interaction could lead to therapeutic applications in drug development, particularly in targeting enzyme-related diseases.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Halogenation Reactions : The introduction of iodine can be accomplished via electrophilic aromatic substitution or other halogenation techniques.
- Methoxylation : The methoxy group can be introduced using methanol under acidic conditions or through methylation reactions involving suitable reagents.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Iodo-4-methylpyridine | C₆H₆IN | Lacks methoxy group; primarily studied for synthesis |
| 5-Iodo-2-methoxy-4-methylpyridine | C₇H₈INO | Iodine at position five; different biological profile |
| 6-Bromo-3-iodo-2-methoxy-4-methylpyridine | C₇H₈BrIN | Bromine substitution; different reactivity patterns |
This table highlights how structural variations influence the biological activity and reactivity of these compounds.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
-
Antimicrobial Study :
- A study demonstrated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents.
- Cancer Cell Line Research :
- Enzyme Inhibition :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
